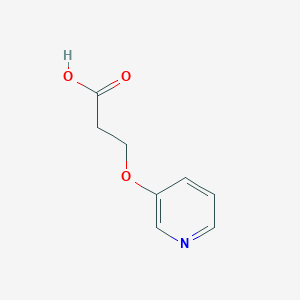

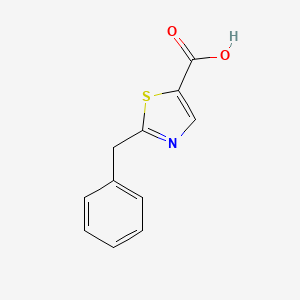

4-(1,3-Thiazol-5-yl)butanoic acid

概要

説明

4-(1,3-Thiazol-5-yl)butanoic acid is a derivative of thiazole, a type of azole heterocycle . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the use of arylideneketones as starting materials . The most common synthetic way to unsaturated ketones is a Claisen-Schmidt condensation, which allows the application of various aldehydes and methylene active compounds to produce the corresponding enones under simple synthetic conditions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole-based arylideneketones are of interest due to their potential for further chemical modification . For example, 2,4-disubstituted 4-(1,3-thiazol-5-yl)but-3-en-2-ones have been synthesized and are considered prospective for their application in pharmaceutics .科学的研究の応用

Pharmaceutical and Biological Activities

Thiazoles have significant pharmaceutical and biological activities. They are known for their antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . They are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

Antioxidant Properties

Some thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties . The IC50 values revealed that some of the synthesized compounds were showing potent antioxidant activity .

Antimicrobial Activity

Thiazoles have been tested for antimicrobial activity against bacterial strains such as P. aeruginosa, E. coli, Proteus vulgaris, S. aureus, and Bacillus subtilis, and fungal strains such as C. albicans .

Anti-inflammatory Agents

Research has been conducted on the design, synthesis, and pharmacological evaluation of some 4-benzyle-1,3-thiazole derivatives with phenyl carbo-nyl and carbalkoxy amine or phenyl amine as the side chains . These compounds have shown potential as dual acting anti-inflammatory agents .

Industrial Applications

Thiazoles have broad applications in different industrial fields, such as agrochemicals, industrial, and photographic sensitizers .

Applications in Drug Design and Discovery

Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs .

Safety and Hazards

While specific safety and hazard information for 4-(1,3-Thiazol-5-yl)butanoic acid is not available in the retrieved papers, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

The future directions for research on 4-(1,3-Thiazol-5-yl)butanoic acid and similar compounds involve developing new approaches and optimizing already existed prescriptions resulting in obtaining new products, which are prospective for their application in pharmaceutics . This includes focusing on 2,4-disubstituted 4-(1,3-thiazol-5-yl)but-3-en-2-ones and exploring several relevant methods of their synthesis and prospective directions of further chemical modification .

作用機序

Target of Action

Thiazole derivatives, however, have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, such as binding to dna and interacting with topoisomerase ii, resulting in dna double-strand cracks .

Biochemical Pathways

Thiazole derivatives, in general, have been found to activate or inhibit various biochemical pathways, leading to a wide range of biological effects .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

特性

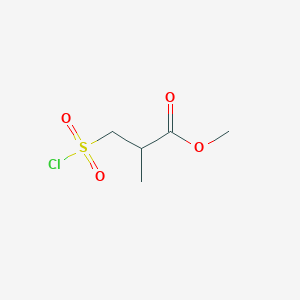

IUPAC Name |

4-(1,3-thiazol-5-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c9-7(10)3-1-2-6-4-8-5-11-6/h4-5H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBONOAQXUGJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313913 | |

| Record name | 5-Thiazolebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933686-34-1 | |

| Record name | 5-Thiazolebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933686-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B3389603.png)

![4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid](/img/structure/B3389625.png)